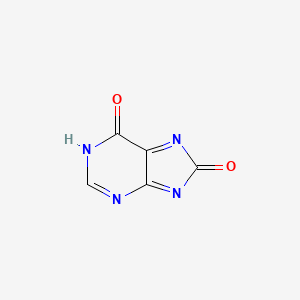

1H-purine-6,8-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2N4O2 |

|---|---|

Molecular Weight |

150.10 g/mol |

IUPAC Name |

1H-purine-6,8-dione |

InChI |

InChI=1S/C5H2N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H,6,7,9,10,11) |

InChI Key |

YNOCIUZKNGXXSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=O)N=C2C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Purine 6,8 Dione and Its Analogues

Strategies for De Novo Synthesis of the 1H-Purine-6,8-dione Core

The de novo synthesis of the this compound core involves the construction of the bicyclic purine (B94841) ring system from acyclic precursors. This approach is fundamental to creating a diverse range of analogues with modifications at various positions of the purine scaffold.

One of the classical and most utilized methods for constructing the purine ring system is the Traube purine synthesis. This method typically involves the condensation of a substituted pyrimidine (B1678525) with a reagent that provides the remaining two carbons and one nitrogen atom of the imidazole (B134444) ring. For instance, the synthesis of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives can be achieved by treating diaminouracil derivatives with carbon disulfide. mdpi.com This reaction provides a versatile intermediate that can be further modified.

Another strategy involves a multi-step sequence starting from simpler building blocks. For example, the synthesis of 7-substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones has been reported. researchgate.netnih.gov This process can involve the initial formation of a substituted imidazole or pyrimidine ring, followed by the annulation of the second ring to complete the purine core. researchgate.netnih.gov

The biosynthetic pathway of purines in organisms also serves as a blueprint for de novo synthesis strategies. microbenotes.comprolekare.cz In this pathway, the purine ring is assembled stepwise on a ribose-5-phosphate (B1218738) scaffold, starting from simple precursors like glycine, glutamine, aspartate, and one-carbon units from formyl-tetrahydrofolate. microbenotes.comyoutube.com While direct replication of the entire enzymatic pathway in a laboratory setting is complex, the principles of building the ring from simple acyclic precursors are mirrored in many chemical syntheses. The final steps in the biological synthesis of uric acid involve the oxidation of hypoxanthine (B114508) and xanthine (B1682287) by the enzyme xanthine oxidase. scribd.comresearchgate.net

A general procedure to obtain tetra-substituted uric acid derivatives has been described, starting from 2,6-dichloropurine. nih.gov This method involves a series of stepwise N-alkylations and functional group transformations to build the desired substituted this compound core. nih.gov

Table 1: Key Intermediates and Reagents in De Novo Synthesis of this compound Analogues

| Starting Material/Intermediate | Reagent(s) | Resulting Core/Analogue |

| Diaminouracil derivatives | Carbon disulfide | 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione |

| 2,6-Dichloropurine | 1-Propanol, Ammonia, NaNO₂, Iodomethane | Tetra-substituted uric acid derivative |

| Substituted pyrimidines | Formic acid derivatives | This compound core |

| Phosphoribosyl pyrophosphate (in biosynthesis) | Amino acids, CO₂, One-carbon units | Inosine (B1671953) monophosphate (precursor to uric acid) |

Advanced Synthetic Transformations for this compound Derivatization

Derivatization of the pre-formed this compound core is a powerful strategy to access a wide array of analogues with tailored properties. Advanced synthetic transformations, including regioselective functionalization and multi-component reactions, play a crucial role in this process.

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the purine ring system, which is essential for structure-activity relationship studies.

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and efficient method for modifying the purine core. Recent advances have enabled the regioselective functionalization of C2–H, C6–H, and C8–H bonds of purines. rsc.org For instance, visible light-induced direct alkylation of the purine C8–H bond with ethers has been developed using a photocatalyst, offering a green and efficient route to 8-alkylpurine derivatives. rsc.org Another approach involves a sequential triflic anhydride (B1165640) activation and nucleophilic cyanation to achieve direct regioselective C-H cyanation of purines, primarily at the C8 position. mdpi.com

N-H Functionalization: The nitrogen atoms of the purine ring (N1, N3, N7, and N9) are also key sites for derivatization. Stepwise N-alkylation is a common strategy to introduce various alkyl or aryl groups. nih.gov The regioselectivity of these reactions can often be controlled by the choice of reagents, reaction conditions, and the existing substitution pattern on the purine ring.

Functionalization at Specific Positions:

Position 8: The C8 position is often a target for functionalization. The synthesis of 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides has been reported, demonstrating the introduction of alkoxy groups at this position. researchgate.net Metalation at the C8 position using hindered TMP-amide bases of zinc or magnesium, followed by trapping with various electrophiles, provides a versatile method for introducing a wide range of substituents. researchgate.net

Position 6: The C6 position can also be selectively functionalized. The synthesis of 6-thiouric acid and its derivatives highlights the introduction of a sulfur functionality at this position. acs.orgdocumentsdelivered.com

Table 2: Examples of Regioselective Functionalization of the Purine Core

| Position | Functionalization Method | Reagents/Catalysts | Resulting Functional Group |

| C8 | Visible light-induced C-H alkylation | Eosin Y, t-BuOOH, Ethers | Alkyl |

| C8 | Direct C-H cyanation | Triflic anhydride, TMSCN | Cyano |

| C8 | Metalation | TMP-amide bases (Zn, Mg), Electrophiles | Various substituents |

| C6 | Thionation | Lawesson's reagent or P₄S₁₀ | Thione |

| N1, N3, N7, N9 | N-Alkylation | Alkyl halides, Base | Alkyl/Aryl |

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs are being applied to the synthesis of purine derivatives and other heterocyclic systems. nih.govresearchgate.net For example, a series of multifunctional imidazo[2,1-i]purine derivatives were synthesized via a convergent Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). nih.gov

The application of MCRs to generate highly functionalized pyrimidine or imidazole intermediates, which can then be cyclized to form the purine ring, is a promising strategy. Known MCRs like the Biginelli or Hantzsch reactions, which are used to synthesize pyrimidine derivatives, could potentially be adapted to create precursors for this compound synthesis. nih.gov The development of novel MCRs that directly assemble the this compound core is an active area of research, driven by the demand for efficient and sustainable synthetic methods in drug discovery. mdpi.com

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance sustainability. mdpi.com The synthesis of this compound and its analogues is an area where these principles can be effectively applied.

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. researchgate.net Key principles relevant to this compound synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. MCRs are excellent examples of reactions with high atom economy. nih.gov

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring greener alternatives like water, ethanol, or solvent-free conditions. mdpi.com For example, a mechanochemical grinding procedure for the synthesis of N-substituted amines has been optimized, representing a solvent-free approach. mdpi.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. Metal-catalyzed C-H functionalization reactions are a prime example of this principle in action for purine derivatization. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of visible light photocatalysis for C-H alkylation of purines is an energy-efficient approach. rsc.org

Recent research has focused on developing greener synthetic routes for purines. This includes the use of mechanochemical multicomponent organic synthesis, which is both efficient and environmentally friendly. researchgate.net These solvent-free methods can enable novel MCRs that are not feasible in traditional solution-based processes. researchgate.net By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible.

Derivatization and Structure Activity Relationship Sar Investigations of 1h Purine 6,8 Dione Analogues

Design and Synthesis of Substituted 1H-Purine-6,8-dione Derivatives

The synthesis of substituted this compound derivatives, often referred to as xanthines, is a well-established field, with numerous strategies developed to introduce a diverse range of functional groups at various positions of the purine (B94841) ring. These synthetic efforts are crucial for building libraries of compounds necessary for robust structure-activity relationship (SAR) studies.

A common and versatile starting point for many synthetic routes is the use of substituted 5,6-diaminouracil (B14702) derivatives. For instance, a one-step synthesis of 8-substituted xanthines can be achieved through the reaction of 1,3-dimethyl-5,6-diaminouracil with various activated double bond systems under controlled microwave irradiation. researchgate.net This method provides an efficient pathway to novel heterocyclic systems. Another foundational approach involves the condensation of a substituted urea (B33335) with cyanoacetic acid, which, after cyclization, yields a 6-aminouracil. biointerfaceresearch.com This intermediate is a key building block that can be further elaborated to construct the fused imidazole (B134444) ring of the purine system.

Systematic modifications at different positions of the purine scaffold are essential for exploring the SAR. For example, to investigate the influence of substituents at the N³ and C⁸ positions, researchers have developed multi-step synthetic sequences. One such sequence begins with the N-alkylation of ethyl 2-aminoacetate, followed by reaction with (ethoxymethylene)cyanamide and subsequent cyclization to form a 5-aminoimidazole-4-carboxylate intermediate. biu.ac.il This intermediate can then be cyclized with reagents like carbonyldiimidazole (CDI) and a substituted hydroxylamine (B1172632) to form the desired 1H-purine-2,6-dione core, which can be further modified. biu.ac.il

The synthesis of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives provides another example of targeted design. These compounds can be prepared by treating diaminouracil derivatives with carbon disulfide. researchgate.net The resulting 8-thioxanthine scaffold can then be subjected to further reactions, such as S-alkylation or oxidation, to generate a variety of analogues for biological testing. researchgate.net

A summary of synthetic strategies for creating substituted purine-dione derivatives is presented below:

| Starting Material | Key Reagents/Conditions | Position(s) Substituted | Resulting Scaffold | Reference |

| 1,3-dimethyl-5,6-diaminouracil | Activated double bond systems, microwave irradiation | C8 | 8-Substituted xanthine (B1682287) | researchgate.net |

| Substituted urea, Cyanoacetic acid | Acetic anhydride (B1165640), alkali | N1, N3 | 6-Aminouracil (intermediate) | biointerfaceresearch.com |

| Ethyl 2-bromoacetate, Amines | (Ethoxymethylene)cyanamide, KOBut, CDI | N7 | 7-Substituted-1-hydroxy-purine-2,6-dione | biu.ac.il |

| Diaminouracil derivatives | Carbon disulfide (CS₂) | C8 (thiol) | 8-Mercapto-purine-2,6-dione | researchgate.net |

These synthetic methodologies allow for the systematic introduction of various alkyl, aryl, and functionalized chains at the N1, N3, N7, and C8 positions, enabling a thorough exploration of the chemical space around the this compound core and the establishment of clear SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound (xanthine) derivatives, QSAR studies have been instrumental in understanding the structural requirements for activity and in predicting the potency of novel, unsynthesized analogues.

The general process of QSAR modeling involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a model that relates these descriptors to the observed biological activity. nih.gov These descriptors can be classified into several categories, including hydrophobic (e.g., LogP), electronic (e.g., Hammett constants, atomic charges), and steric (e.g., molar refractivity, topological indices).

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven particularly useful for the purine scaffold. These methods analyze the steric and electrostatic fields surrounding the molecules, providing a visual representation of where bulky groups or specific electronic features are likely to enhance or diminish activity.

A 3D-QSAR study on a series of 2,6,9-trisubstituted purine derivatives as potential anticancer agents revealed that steric properties were more influential than electronic properties in determining cytotoxicity. nih.govnih.gov The CoMFA models indicated that bulky, sterically favored groups at the C6 position, such as an arylpiperazinyl moiety, were beneficial for activity, whereas large substituents at the C2 position were detrimental. nih.govresearchgate.net This type of analysis provides clear guidance for future synthetic efforts.

Similarly, docking-based 3D-QSAR studies have been applied to xanthine oxidase inhibitors. rsc.org In this approach, the compounds are first docked into the active site of the target protein. The resulting binding poses are then used as the alignment for generating the 3D-QSAR models. This ensures that the model is based on a biologically relevant conformation. The resulting CoMFA and CoMSIA contour maps highlight key interaction points, such as regions where hydrogen bond donors/acceptors or hydrophobic groups would be favorable. rsc.org

The statistical robustness of a QSAR model is critical and is typically evaluated using parameters like the squared correlation coefficient (R²), which measures the goodness of fit, and the leave-one-out cross-validated correlation coefficient (q²), which assesses the model's predictive power. rsc.org

A summary of QSAR model parameters from a study on xanthine oxidase inhibitors illustrates the predictive nature of these models:

| Model Type | q² (Cross-validated) | R² (Non-validated) | r²pred (External Test Set) | Reference |

| CoMFA | 0.741 | 0.988 | 0.940 | rsc.org |

| CoMSIA | 0.846 | 0.982 | 0.916 | rsc.org |

| Topomer CoMFA | 0.947 | 0.983 | 0.909 | rsc.org |

These high statistical values indicate robust and highly predictive models that can be reliably used to estimate the activity of new compounds. By integrating these computational models into the design cycle, researchers can prioritize the synthesis of the most promising this compound derivatives, thereby accelerating the discovery process.

Bioisosteric Replacement Strategies within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound by exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com The goal is to improve potency, selectivity, metabolic stability, or pharmacokinetic properties while retaining the core binding interactions. This strategy has been effectively applied to the this compound (xanthine) scaffold.

A prominent example of bioisosteric replacement for the xanthine core is the use of tricyclic guanine (B1146940) scaffolds. nih.gov Molecular modeling studies have shown that these tricyclic systems can effectively mimic the binding mode of xanthine-based inhibitors. This was confirmed through the development of potent dipeptidyl peptidase 4 (DPP4) inhibitors, where a tricyclic guanine core served as a successful bioisostere for the xanthine moiety found in the drug linagliptin (B1675411). X-ray crystallography confirmed that the tricyclic guanine inhibitors occupied the active site in a manner analogous to their xanthine counterparts. nih.gov This successful scaffold-hopping approach opens up new chemical space and provides an alternative template for designing inhibitors for targets that traditionally bind xanthines. nih.gov

Bioisosteric replacements are not limited to the core scaffold but are also frequently applied to the substituents attached to the purine ring. Common replacements are categorized as classical or non-classical bioisosteres.

Classical Bioisosteres for the this compound Scaffold:

| Original Group | Bioisosteric Replacement(s) | Rationale |

| -OH | -SH, -NH₂, -CH₃ | Similar size and valency |

| -F | -H, -OH | Similar size |

| -Cl, -Br | -CF₃ | Similar steric and electronic properties |

| C=O | C=S, C=NH | Maintain hydrogen bonding capability |

Non-Classical Bioisosteres:

Non-classical bioisosteres involve replacing functional groups with others that may not have the same number of atoms or valency but retain similar steric, electronic, and physicochemical properties necessary for biological activity.

| Original Group/Fragment | Bioisosteric Replacement(s) | Potential Advantages | Reference |

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability, enhanced potency | researchgate.net |

| Phenyl Ring | Heterocyclic rings (e.g., pyridine, thiophene), Bicyclooctane | Modulate solubility, alter metabolism, escape patent space | drughunter.com |

| tert-Butyl | Trifluoromethyl oxetane | Reduced lipophilicity, improved metabolic stability | cambridgemedchemconsulting.com |

| Xanthine Scaffold | Tricyclic Guanine Scaffold | Novel intellectual property, similar binding mode | nih.gov |

The strategic application of bioisosterism allows chemists to fine-tune the properties of this compound derivatives systematically. By replacing specific fragments, it is possible to overcome liabilities such as poor metabolic stability or off-target effects, ultimately leading to the development of superior therapeutic candidates.

Molecular Interactions and Mechanistic Biochemistry of 1h Purine 6,8 Dione Derivatives

Elucidation of Enzyme Inhibition Mechanisms by Purine-6,8-dione Analogues

Derivatives of the 1H-purine-6,8-dione core have demonstrated inhibitory activity against several key enzyme families. The nature of these interactions, from competitive binding at active sites to allosteric modulation, is a critical area of research for the development of new therapeutic agents.

Purine-based structures are well-known for their ability to inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. Caffeine (B1668208) (1,3,7-trimethylxanthine), a related purine (B94841) alkaloid, acts as a nonselective PDE inhibitor, which contributes to its physiological effects by increasing intracellular cAMP levels. wikipedia.org Building on this principle, more complex derivatives have been developed for targeted PDE inhibition.

For instance, a series of 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones has been synthesized and shown to possess anti-inflammatory properties, which are partly attributed to their activity as phosphodiesterase inhibitors. nih.gov Similarly, novel 2-phenylpyrido[1,2-e]purin-4(3H)-one derivatives were designed as potent and selective inhibitors of PDE5, an enzyme crucial in erectile function. nih.gov These studies highlight the versatility of the purine core in designing specific PDE inhibitors.

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Purine analogues have been identified as potent inhibitors of these kinases. Olomoucine (B1683950), a C2, N6, and N9-substituted purine, was a pioneering discovery in this field, showing high specificity for CDKs. nih.gov Kinetic analyses revealed that olomoucine acts as a competitive inhibitor for ATP binding to the kinase. nih.govuea.ac.uk

Structure-based design has further refined these inhibitors. For example, iterative optimization of O(6)-cyclohexylmethylguanines led to the synthesis of O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, a compound with significantly enhanced potency against CDK1 and CDK2. nih.gov This increased potency was achieved through the formation of additional hydrogen bonds with the aspartate residue (Asp86) in the CDK2 active site, facilitating optimal hydrophobic interactions. nih.gov The inhibitory profile of these purine derivatives demonstrates a clear structure-activity relationship, where substitutions at the C2, N6, and N9 positions are critical for potent inhibition. nih.gov

| Compound/Derivative Class | Target CDK(s) | IC50 / Ki Value | Mechanism of Inhibition |

| Olomoucine | p34cdc2/cyclin B, p33cdk2/cyclin A, p33cdk2/cyclin E, p33cdk5/p35 | IC50: 7, 7, 7, 3 µM respectively | Competitive with ATP |

| O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine | CDK1, CDK2 | Ki: 9 nM, 6 nM respectively | ATP-competitive |

DPP-4 is a therapeutic target for type 2 diabetes because it degrades incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for glucose homeostasis. mdpi.com Novel 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 3,7-dihydro-1H-purine-2,6-dione derivatives have been developed as potent DPP-4 inhibitors, using the drug linagliptin (B1675411) as a scaffold. nih.gov

Compounds from these series exhibited impressive potency, with IC50 values in the nanomolar range. nih.gov For example, compounds PB01 and PB11 showed IC50 values of 15.66 ± 2.546 nM and 16.16 ± 1.214 nM, respectively, comparable to linagliptin. nih.gov Molecular docking and dynamics simulations revealed that these inhibitors bind stably within the DPP-4 active site. nih.govnih.gov Further studies with an 8-purine derivative demonstrated significant improvement in glycemic control in diabetic rats, confirming the therapeutic potential of this class of DPP-4 inhibitors. researchgate.net

| Compound | Target | IC50 (nM) |

| PB01 | DPP-4 | 15.66 ± 2.546 |

| PB11 | DPP-4 | 16.16 ± 1.214 |

| Linagliptin (Reference) | DPP-4 | 15.37 ± 2.481 |

Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including metabolism, aging, and DNA repair. nih.govnih.gov As such, their modulation has therapeutic potential in cancer and neurodegenerative diseases. A novel class of sirtuin inhibitors has been identified based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold. nih.gov

These compounds act as pan-inhibitors, showing potent activity against SIRT1, SIRT2, SIRT3, and SIRT5. nih.gov Molecular docking studies indicated that these inhibitors occupy the acetyl lysine (B10760008) binding site of the sirtuins, interacting primarily through hydrophobic interactions. nih.gov Enzyme kinetic assays confirmed that they are competitive inhibitors with respect to the acetylated substrate and exhibit a mixed-type inhibition pattern concerning NAD+. nih.gov

Flavin-dependent thymidylate synthase (FDTS), encoded by the thyX gene, represents a novel pathway for the synthesis of dTMP, an essential DNA precursor. nih.gov This enzyme is found in many pathogenic bacteria, including Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for new antibacterial agents. mdpi.comnih.gov

A series of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues were synthesized and evaluated for their ability to inhibit M. tuberculosis ThyX. mdpi.com The mechanism of ThyX involves a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is fundamentally different from the human thymidylate synthase (TS), offering a basis for selective inhibition. nih.govresearchgate.net The most potent compound from the synthesized series achieved 84.3% inhibition at a concentration of 200 µM, providing a promising starting point for the development of novel antibiotics targeting this unique bacterial enzyme. mdpi.com

Receptor Modulation and Ligand-Binding Affinity Studies

Beyond enzyme inhibition, purine-dione derivatives have been engineered to interact with specific G-protein coupled receptors (GPCRs), demonstrating their versatility as signaling molecules.

Derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione (theophylline) have been explored for their affinity towards serotonin (B10506) receptors, which are implicated in mood and anxiety disorders. nih.govresearchgate.net By introducing various substituents at the 7- and 8-positions of the purine core, researchers have developed potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.govresearchgate.net For example, compound 21, a 7-benzyl-8-aminoalkyl derivative, was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with antidepressant- and anxiolytic-like effects in animal models. nih.gov

The purine core is also the basis for ligands targeting adenosine (B11128) receptors (ARs). The affinity and efficacy of these ligands are highly dependent on substitutions on the purine ring and the ribose moiety (if present). nih.gov For instance, while N6-cyclopentyladenosine (CPA) is an agonist at the A3 adenosine receptor, the simple addition of a chlorine atom at the C2 position (2-chloro-N6-cyclopentyladenosine, CCPA) converts the molecule into a full antagonist at the same receptor, highlighting the subtle structural changes that can dramatically alter receptor interaction and functional outcome. nih.gov

| Compound/Derivative Class | Target Receptor(s) | Binding Affinity (Ki) / Activity |

| 7-benzyl-8-aminoalkyl-purine-2,6-dione (e.g., Cmpd 21) | 5-HT1A, 5-HT2A, 5-HT7 | Mixed ligand, specific Ki values not provided in abstract |

| N6-cyclopentyladenosine (CPA) | A3 Adenosine Receptor | Agonist |

| 2-chloro-N6-cyclopentyladenosine (CCPA) | A3 Adenosine Receptor | Antagonist |

Purinergic Receptor System Interactions

Derivatives of this compound, commonly known as xanthines, are notable for their interactions with the purinergic receptor system, particularly the P1 adenosine receptors (A1, A2A, A2B, and A3). The structural similarity of the xanthine (B1682287) core to adenosine allows these compounds to act as antagonists at these receptors. nih.govwikipedia.org The affinity and selectivity of these derivatives are highly dependent on the nature and position of substituents on the xanthine scaffold. nih.govresearchgate.net

Substitutions at the N1, N3, and C8 positions of the purine-2,6-dione (B11924001) ring are critical in determining the interaction with adenosine receptor subtypes. For instance, bulky substituents at the C8 position are generally important for optimal binding to both A1 and A2 receptors. nih.gov Specifically, N1 substitution is associated with adenosine antagonism, and this effect is enhanced with an additional substitution at the N3 position. nih.gov N7 substitutions have shown varied effects, with some 7-substituted derivatives exhibiting bronchodilator activity. nih.gov

Uric acid and its derivatives, which are structurally related to this compound, can modulate P2Y receptors, another class of purinergic receptors. nih.gov For example, monosodium urate (MSU) crystals, which are formed from uric acid, can lead to the increased expression of P2Y6 and P2Y14 receptors. nih.gov The P2Y14 receptor, a Gi-coupled receptor, can inhibit the synthesis of cyclic AMP (cAMP) and has been implicated in the inflammatory response associated with gout. nih.gov

The following table summarizes the interactions of some this compound derivatives with purinergic receptors.

| Derivative Class | Target Receptor(s) | Type of Interaction | Key Structural Determinants |

| Alkylxanthines | Adenosine A1, A2A | Antagonist | N1, N3-dipropyl substitutions enhance potency. researchgate.net |

| 8-Phenylxanthines | Adenosine A1, A2A | Antagonist | Bulky substituents at C8 are crucial for high affinity. nih.gov |

| 8-Azaxanthines | Adenosine A1 | Antagonist | 7-cyclopentyl-1,3-dipropyl-8-azaxanthine shows high potency and selectivity. nih.gov |

| Uric Acid/Urates | P2Y6, P2Y14 | Modulation | Increased receptor expression in response to MSU crystals. nih.gov |

Serotonin Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT7) Modulation

Recent research has focused on the development of this compound derivatives as ligands for various serotonin (5-HT) receptors, indicating their potential in the treatment of central nervous system disorders. nih.govnih.gov Modifications of the xanthine scaffold have yielded compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov

Specifically, arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been synthesized and evaluated for their psychotropic potential. nih.gov The introduction of hydrophobic substituents at the 7- or 8-position and the elongation of the linker between the arylpiperazine moiety and the purine core have led to the identification of potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. nih.gov For example, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with potential antidepressant and anxiolytic-like activities. nih.gov

Another class of compounds, the 8-alkoxy-purine-2,6-dione derivatives with a long-chain arylpiperazine substituent, have also been investigated. nih.gov These derivatives have shown potential as 5-HT1A/5-HT7/D2 ligands with moderate affinity for 5-HT2A receptors. nih.gov

The table below presents the affinity of selected this compound derivatives for serotonin receptors.

| Compound Class | Target 5-HT Receptor(s) | Observed Activity |

| 7-Arylalkyl-8-aminoalkylamino-1,3-dimethyl-purine-2,6-diones | 5-HT1A, 5-HT2A, 5-HT7 | Mixed ligand with antidepressant and anxiolytic-like effects. nih.gov |

| 8-Alkoxy-7-arylpiperazinylalkyl-1,3-dimethyl-purine-2,6-diones | 5-HT1A, 5-HT7 (high affinity), 5-HT2A (moderate affinity) | Potent 5-HT1A/5-HT7/D2 ligands. nih.gov |

Molecular Recognition Phenomena: Hydrogen Bonding, π-π Stacking, and Hydrophobic Interactions

The molecular interactions of this compound derivatives are governed by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. These non-covalent forces are fundamental to their biological activity and physical properties.

Hydrogen Bonding: The xanthine structure possesses multiple hydrogen bond donor (N-H) and acceptor (C=O, N) sites, enabling the formation of intricate hydrogen-bonding networks. researchgate.netresearchgate.net In the solid state, xanthine molecules can form sheet-like structures through self-pairing via N(1)-H···O(2) and N(3)-H···N(9) hydrogen bonds. researchgate.net These interactions are also crucial for the binding of xanthine derivatives to their biological targets, such as receptors and enzymes. nih.gov The formation of strong N-H···O bonds has been noted to result in high interaction energies in hydrated xanthine analogues. nih.gov

π-π Stacking: The aromatic purine ring system of this compound and its derivatives facilitates π-π stacking interactions. nih.govmdpi.com These interactions, where the planar aromatic rings stack on top of each other, contribute to the stability of molecular assemblies and the binding to target proteins. mdpi.comnih.gov In the crystal structure of uric acid, π-stacking forces between the pyrimidine (B1678525) rings link chains of hydrogen-bonded molecules into layers. mdpi.com Theobromine (B1682246) has been shown to modify the aggregation of uric acid by interfering with these π-stacked clusters. nih.gov

Hydrophobic Interactions: Hydrophobic interactions play a significant role in the binding of purine derivatives, particularly those with nonpolar substituents, to biological macromolecules. researchgate.netnih.govlibretexts.org These interactions are driven by the tendency of nonpolar groups to be excluded from aqueous environments, leading to their association within the hydrophobic pockets of proteins. libretexts.org This is important for the folding of proteins and for keeping them stable and biologically active. libretexts.org The binding strength of purine and pyrimidine derivatives to serum albumin has been shown to be influenced by hydrophobic interactions. researchgate.net

The following table summarizes the key molecular recognition phenomena for this compound derivatives.

| Interaction Type | Description | Examples |

| Hydrogen Bonding | Formation of directional bonds between N-H donors and C=O or N acceptors. | Self-pairing of xanthine molecules in crystals researchgate.net, interaction with water molecules nih.gov. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stacking of uric acid molecules in layers mdpi.com, interaction of theobromine with uric acid aggregates nih.gov. |

| Hydrophobic Interactions | Association of nonpolar groups in aqueous environments. | Binding of purine derivatives to serum albumin researchgate.net, folding of proteins libretexts.org. |

Influence on Cellular Signaling Pathways and Metabolic Flux

Derivatives of this compound can significantly influence various cellular signaling pathways and metabolic processes. A primary mechanism of action for many xanthine derivatives is the inhibition of phosphodiesterases (PDEs). wikipedia.orgnih.govrxlist.com By inhibiting these enzymes, xanthines prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. rxlist.com This elevation in cAMP can activate protein kinase A (PKA) and modulate numerous downstream signaling events, including smooth muscle relaxation. wikipedia.orgrxlist.com

Uric acid, the end product of purine catabolism in humans, has been shown to activate several signaling pathways. physiology.orgresearchgate.netnih.gov In renal proximal tubule cells, elevated uric acid levels can stimulate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 MAPK and JNK. physiology.org This activation can be dependent on protein kinase C (PKC). physiology.org Furthermore, uric acid can trigger pathways involving cytosolic phospholipase A2 (cPLA2) and the transcription factor nuclear factor-kappa B (NF-κB). physiology.org Uric acid has also been found to upregulate the cGMP-PKG signaling pathway, which may contribute to its anti-inflammatory and antioxidative effects. researchgate.net In the context of gout, the P2Y14 receptor, when activated, can exert a pro-inflammatory effect through the cAMP/NLRP3 signaling pathway. nih.govnih.gov

The table below outlines the influence of this compound derivatives on key cellular signaling pathways.

| Derivative | Target Pathway/Molecule | Effect |

| Xanthine Derivatives (e.g., Theophylline) | Phosphodiesterases (PDEs) | Inhibition, leading to increased intracellular cAMP. wikipedia.orgnih.govrxlist.com |

| Uric Acid | Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs) | Activation of PKC, p38 MAPK, and JNK. physiology.org |

| Uric Acid | Nuclear Factor-kappa B (NF-κB) | Activation. physiology.org |

| Uric Acid | cGMP-PKG Signaling Pathway | Upregulation. researchgate.net |

| Monosodium Urate (MSU) | P2Y14 Receptor / cAMP/NLRP3 | Activation, leading to pro-inflammatory effects. nih.govnih.gov |

Interplay with Purine Metabolic Pathways (De Novo, Salvage, Catabolic)

This compound, in its various forms such as xanthine and hypoxanthine (B114508), is a central intermediate in the complex network of purine metabolism, which comprises de novo synthesis, salvage, and catabolic pathways. wikipedia.orgnih.govnih.gov

De Novo Synthesis: This pathway synthesizes purine nucleotides from simpler precursors. The levels of purine bases, including hypoxanthine, can regulate the rate of de novo synthesis. nih.gov For example, physiologic concentrations of hypoxanthine have been shown to be sufficient to regulate the rate of de novo purine synthesis in human bone marrow cells. nih.gov

Salvage Pathway: This pathway recycles purine bases and nucleosides that are released during the degradation of DNA and RNA, conserving energy. youtube.comlecturio.commerckmanuals.com Hypoxanthine and guanine (B1146940) are key substrates for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts them back into inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively. youtube.commerckmanuals.com A deficiency in this enzyme leads to a failure of the salvage pathway, causing an overproduction of uric acid. merckmanuals.comjci.org

Catabolic Pathway: This pathway degrades excess purines into uric acid for excretion. nih.govyoutube.com Hypoxanthine is converted to xanthine by the enzyme xanthine oxidoreductase (XOR), and xanthine is then further oxidized by the same enzyme to produce uric acid. nih.govyoutube.com Xanthine is therefore a direct precursor to uric acid in this pathway. wikipedia.orgnih.gov

The following table summarizes the role of this compound and its precursors in the different purine metabolic pathways.

| Pathway | Role of this compound Related Compounds | Key Enzymes |

| De Novo Synthesis | Hypoxanthine acts as a feedback regulator of the pathway. nih.gov | Amidophosphoribosyltransferase (rate-limiting step) |

| Salvage Pathway | Hypoxanthine is recycled to IMP. youtube.commerckmanuals.com | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) youtube.commerckmanuals.com |

| Catabolic Pathway | Hypoxanthine is converted to xanthine, which is then converted to uric acid. nih.govyoutube.com | Xanthine Oxidoreductase (XOR) nih.govyoutube.com |

Computational Approaches in 1h Purine 6,8 Dione Research

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how purine-dione derivatives interact with biological targets such as enzymes and receptors.

In studies involving derivatives of the closely related 1H-purine-2,6-dione, molecular docking has been instrumental in identifying potential inhibitors for various protein targets. For instance, in the search for inhibitors of the SARS-CoV-2 main protease (Mpro), a vital enzyme for viral replication, docking studies were performed to evaluate the binding affinity of purine-dione derivatives. dongguk.edunih.gov One top-ranked derivative, 8-(((1S)-1-hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, was predicted to fit well within the Mpro binding cavity. nih.gov The docking analysis revealed specific key interactions, such as hydrogen bonds between the carbonyl groups of the purine (B94841) ring and the backbone amides of Glycine 143 and Cysteine 145 in the Mpro active site. nih.gov Another hydrogen bond was predicted between the ligand's hydroxy group and the Histidine 164 residue. nih.gov

Similarly, docking studies on 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives identified them as potential inhibitors of sirtuins, a class of NAD+-dependent deacetylases. mdpi.com The modeling suggested that these inhibitors occupy the acetyl lysine (B10760008) binding site of SIRT3, primarily through hydrophobic interactions and a specific hydrogen bond with Arginine 158. mdpi.com These predictions provide a structural basis for the observed inhibitory activity and guide further optimization of the ligand.

| Compound Scaffold | Protein Target | Key Interacting Residues | Docking Software Mentioned |

|---|---|---|---|

| 1H-Purine-2,6-dione derivative | SARS-CoV-2 Mpro | GLY143, CYS145, HIS164 | Glide |

| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | M. tuberculosis ThyX | Not Specified | QuickVina 2 |

| 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione | SIRT3 | Arg158 | Not Specified |

| 1-Hydroxypurine-2,6-dione | Human Caf1 | Phe43, Pro44, Ser112, Leu116 | Not Specified |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govrsc.org MD simulations are essential for validating docking poses and understanding the kinetics of ligand binding.

Following the docking of a 1H-purine-2,6-dione derivative into the SARS-CoV-2 Mpro active site, 100-nanosecond MD simulations were performed to assess the stability of the predicted complex. dongguk.edunih.gov The stability was evaluated by calculating the root mean square deviation (RMSD) of the protein's alpha-carbon atoms over the simulation period. The complex showed stable RMSD values, indicating that the ligand remained securely bound within the active site and the protein maintained its structural integrity. nih.gov

These simulations, often run using software like GROMACS with force fields such as CHARMM22, provide detailed information on the persistence of interactions like hydrogen bonds. nih.gov For the purine-dione derivative and Mpro complex, analysis showed that the hydrogen bond with the GLY143 residue was highly persistent, with an occupancy of 45.52% during the simulation. nih.gov Furthermore, post-processing of MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) allows for the calculation of the binding free energy, which offers a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov

| System | Simulation Time | Key Finding | Software/Method |

|---|---|---|---|

| 1H-Purine-2,6-dione derivative + SARS-CoV-2 Mpro | 100 ns | Stable complex with average protein RMSD of 2.8-3.1 Å | GROMACS, CHARMM22 |

| 1H-Purine-2,6-dione derivative + SARS-CoV-2 Mpro | 100 ns | Hydrogen bond with GLY143 showed 45.52% occupancy | GROMACS |

| Various Inhibitors + Xanthine (B1682287) Oxidase | Not Specified | Binding influenced secondary structure changes in XO | GROMACS |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model then serves as a 3D query to rapidly screen large databases of compounds (virtual screening) for molecules with the desired features. peerj.com

This approach was successfully used to identify a novel 1H-purine-2,6-dione derivative as a potential SARS-CoV-2 Mpro inhibitor. dongguk.edunih.gov Researchers first developed a pharmacophore model based on the interactions of a known, potent inhibitor within the Mpro active site. nih.gov The resulting hypothesis consisted of several key features, including hydrogen bond acceptors, hydrogen bond donors, and aromatic rings (AADDDRR). researchgate.net

This pharmacophore model was then used to screen a library of 20 million compounds from the ZINC database. dongguk.edunih.gov The screening process filtered this vast library down to 6,384 potential hits that matched the pharmacophore query. peerj.com These hits were then subjected to a structure-based virtual screening (SBVS) protocol, which involves docking each hit into the target's active site and ranking them based on their predicted binding affinity. peerj.com This hierarchical screening process—from a broad pharmacophore search to a more focused docking analysis—is an efficient method for identifying promising new ligands from immense chemical spaces. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules like 1H-purine-6,8-dione. researchgate.netnih.gov These methods can determine the relative stability of different tautomeric forms of purine derivatives, which is crucial as the tautomeric state can significantly influence binding interactions with a protein. nih.gov

For 6-oxy purine derivatives, first-principles electronic structure studies have demonstrated that the most stable tautomer is typically the one where a hydrogen atom is bonded to the N1 atom of the purine ring. nih.gov Such computational results have been validated by experimental techniques like X-ray diffraction and NMR spectroscopy. nih.gov

Quantum chemical calculations are also used to compute key parameters that describe a molecule's reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. Studies on various purine derivatives have calculated these values to compare their intrinsic reactivities. researchgate.net These calculations are vital for understanding the chemical behavior of the purine scaffold and for designing molecules with desired electronic properties. researchgate.netnih.gov

| Purine Derivative Example | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Xanthine | -6.42 | -1.22 | 5.20 |

| Guanine (B1146940) | -5.65 | -0.41 | 5.24 |

| Hypoxanthine (B114508) | -6.07 | -0.57 | 5.50 |

| Adenine (B156593) | -5.80 | -0.15 | 5.65 |

Note: Data adapted from a study on various purine derivatives to illustrate the application of quantum chemical calculations. researchgate.net

Advanced Analytical Methodologies for 1h Purine 6,8 Dione Research

Spectroscopic Characterization (NMR, MS, IR) in Structural Elucidation of Derivatives

Spectroscopic methods are indispensable tools for determining the molecular structure of 1H-purine-6,8-dione derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information, which, when combined, allows for the unambiguous characterization of newly synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For purine (B94841) derivatives, ¹H and ¹³C NMR are routinely employed. nih.govnih.gov In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration of signals reveal the electronic environment and connectivity of protons. For instance, protons attached to the purine core and its substituents will resonate at characteristic chemical shifts. researchgate.net ¹³C NMR spectroscopy provides information about the carbon skeleton, with the chemical shift of each carbon atom being indicative of its hybridization and bonding environment. bmrb.iohmdb.ca Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to establish direct and long-range correlations between protons and carbons, which is essential for assigning the complex structures of substituted purine analogues. nih.gov

Interactive Table: Typical NMR Spectroscopic Data for this compound (Uric Acid) Data presented is experimental and may vary based on solvent and pH conditions. bmrb.io

| Atom ID | ¹³C Chemical Shift (ppm) in D₂O |

| C2 | 156.5 |

| C4 | 165.3 - 167.7 |

| C5 | 162.2 - 167.7 |

| C6 | 162.2 - 167.7 |

| C8 | 104.6 |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Various ionization techniques are used for purine derivatives, including Electron Ionization (EI) and Electrospray Ionization (ESI). nih.govnist.gov The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For example, in the analysis of uric acid, isotope dilution mass spectrometry has been employed as a definitive method for its quantification, often involving derivatization to enhance volatility for gas chromatography-mass spectrometry (GC-MS). nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another sensitive method used for the quantification of uric acid and its derivatives, utilizing specific precursor-to-product ion transitions for high selectivity. nih.gov

Interactive Table: Mass Spectrometric Data for this compound (Uric Acid)

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| LC-MS/MS | Positive | 169.1 | 141.1 | nih.gov |

| GC-MS (of tetrakis-(tert-butyldimethylsilyl) derivative) | Not Specified | 569 ([M - tert-butyl]⁺ of ¹⁵N₂ labeled) | Not Applicable | nih.gov |

| Electron Ionization | EI | 168 (M⁺) | Not Applicable | nist.gov |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. nist.gov For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H (amine/amide), C=O (carbonyl), and C=C/C=N (aromatic ring) bonds. The stretching and bending vibrations associated with these groups appear at distinct wavenumbers in the IR spectrum, aiding in the structural confirmation of the purine core. spectrabase.com

Interactive Table: Characteristic IR Absorption Bands for Purine-like Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=O (amide/ketone) | Stretching | 1750 - 1650 |

| C=N / C=C | Stretching | 1650 - 1450 |

Chromatographic Techniques for Purification and Purity Assessment in Research Contexts

Chromatography is the cornerstone of purification and purity analysis in the research and synthesis of this compound derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the purification and purity assessment of purine derivatives. ibna.ronih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. rjptonline.org By adjusting the composition of the mobile phase (e.g., the ratio of aqueous buffer to an organic solvent like acetonitrile (B52724) or methanol), the retention and separation of various purine analogues can be optimized. rjptonline.orgteledynelabs.com Detection is typically achieved using a UV-visible detector, as purine rings exhibit strong absorbance in the UV region (around 254-293 nm). rjptonline.orgmdpi.com The purity of a sample is assessed by the presence of a single, sharp peak in the chromatogram, and the area of this peak can be used for quantification against a standard curve. rjptonline.org For challenging separations, hydrophilic interaction chromatography (HILIC) has also been shown to be effective. wiley.com

Flash Chromatography is often used for the preparative-scale purification of synthesized purine derivatives. teledynelabs.com This technique employs a stationary phase, typically silica (B1680970) gel, and a solvent system of varying polarity (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to separate the target compound from reaction byproducts and starting materials. teledynelabs.com The polarity of the purine derivative, which is influenced by its substituents, dictates the choice of the solvent system. teledynelabs.com For certain purine compounds, amine-functionalized silica or reversed-phase C18 materials can also be used in flash chromatography to achieve better separation. teledynelabs.com

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of a sample's purity. ibna.ro It operates on the same principles as column chromatography but on a smaller scale, using a stationary phase coated on a plate. The separation is visualized under UV light or by staining, allowing for a quick check of the number of components in a mixture. nih.gov

Interactive Table: Examples of Chromatographic Conditions for Uric Acid Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | C18 | Sodium acetate buffer: Acetonitrile (95:5 v/v), pH 4.0 | UV (285 nm) | Purity Assessment & Quantification | rjptonline.org |

| HPLC | C18 | 30% Water (0.5% formic acid) : 70% Methanol | MS/MS | Quantification | nih.gov |

| HPLC | Not Specified | 0.02 M KH₂PO₄, pH 4.0 | UV (254 nm) | Purity Assessment | mdpi.com |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Not Applicable | Purification | teledynelabs.com |

Future Directions and Emerging Research Avenues for 1h Purine 6,8 Dione

Development of 1H-Purine-6,8-dione as Chemical Probes for Biological Systems

Chemical probes are indispensable tools in biomedical research for the study of biological systems. olemiss.edu The development of derivatives from the this compound scaffold into such probes is a promising area of investigation, focusing on creating molecules that can selectively interact with and report on specific biological entities or processes. These probes typically consist of a high-affinity scaffold for selective targeting, an electrophilic "warhead" for covalent binding, and a detection moiety. acs.org

Fluorescent Probes: One exciting development is the creation of fluorescent probes. These molecules are designed to exhibit a change in their fluorescent properties upon binding to a specific target, allowing for real-time visualization and quantification. For instance, a fluorescent switch-on probe, termed acetylene-bridged purine (B94841) dimer (APD), was developed based on a purine structure. nih.gov This probe demonstrates a significant increase in fluorescence emission when it binds to parallel G-quadruplexes, which are non-canonical DNA structures implicated in critical genomic functions. nih.gov While the APD molecule showed strong fluorescence in dichloromethane, its emission was negligible in aqueous solutions, a property that changed upon binding to its target G-quadruplex. nih.gov This selectivity against double-stranded DNA makes it a valuable tool for specifically detecting these unique structures. nih.gov The sensing mechanism of some fluorescent probes involves processes like excited-state intramolecular proton transfer, which can be modulated by interaction with the target molecule. rsc.org

Affinity-Based Probes (AfBPs): Another critical area is the design of affinity-based probes. These probes are engineered for high-specificity covalent binding to a target protein, enabling its identification and characterization even in complex biological mixtures. acs.org Researchers have successfully developed a clickable and covalent AfBP to target the human A₃ adenosine (B11128) receptor (hA₃AR), a G protein-coupled receptor whose signaling pathways are still under investigation. acs.org These probes allow for the denaturation of proteins for biochemical assays like SDS-PAGE and chemical proteomics. acs.org In one study, AfBPs showed over 90% displacement of a radioligand on the hA₃AR, with minimal effect on other adenosine receptor subtypes, indicating high selectivity. acs.org

| Probe Type | Example Scaffold/Derivative | Target | Principle of Detection | Research Application |

| Fluorescent Probe | Acetylene-Bridged Purine Dimer (APD) | Parallel G-quadruplex DNA | "Switch-on" fluorescence upon binding | Selective staining and detection of parallel G-quadruplexes nih.gov |

| Affinity-Based Probe | Pyrido[2,1-f]purine-2,4(1H,3H)-dione derivative | Human Adenosine A₃ Receptor (hA₃AR) | Covalent binding and subsequent detection via a reporter tag | Profiling endogenous receptor expression and studying downstream signaling acs.org |

Exploration of Novel Biological Targets and Therapeutic Research Implications

The structural versatility of the this compound core has enabled the synthesis of extensive libraries of derivatives, leading to the discovery of novel biological targets and promising therapeutic avenues. rsc.orgrsc.org Researchers are actively modifying the scaffold at various positions (e.g., N1, N3, C8) to generate compounds with diverse pharmacological profiles. nih.govmdpi.comnih.gov

Sirtuin Inhibition: Derivatives of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione have been identified as potent pan-inhibitors of sirtuins (SIRT1, SIRT2, SIRT3, and SIRT5), a class of NAD+-dependent deacetylases. mdpi.com Sirtuins are crucial regulators in processes like inflammation, cancer, and neurodegeneration, making their inhibitors potential therapeutics for these conditions. mdpi.com Molecular docking studies suggest these purine-dione inhibitors bind to the acetyl lysine (B10760008) binding site of the sirtuins. mdpi.com

Anticancer Activity: The purine skeleton is a well-established scaffold for developing anticancer agents. Recent studies on novel 6,8,9-trisubstituted purine analogues have shown significant cytotoxic activity against human liver, colon, and breast cancer cell lines. tubitak.gov.trnih.gov Specifically, certain 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives demonstrated greater efficacy than the clinically used drugs 5-Fluorouracil and Fludarabine in in-vitro assays. tubitak.gov.trnih.gov These findings highlight the potential of this scaffold in developing new compounds to overcome acquired resistance in cancer cells. tubitak.gov.trnih.gov

Antimicrobial and Anti-inflammatory Effects: Research has also extended into infectious diseases and inflammation. Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS) in Mycobacterium tuberculosis. mdpi.comnih.gov As this enzyme is absent in humans, it represents an attractive target for developing new antibacterial agents to combat multi-drug resistant tuberculosis. mdpi.comnih.gov Furthermore, other purine-dione derivatives have shown excellent anti-inflammatory activity in preclinical models, presenting an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com

CNS and Cardiovascular Applications: The purine-dione scaffold has been explored for its potential in treating central nervous system (CNS) disorders. Derivatives have been designed as ligands for serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT7), with some compounds showing antidepressant and anxiolytic-like effects in animal models. nih.gov In the cardiovascular realm, certain 6-substituted purine derivatives have been investigated as selective positive inotropes, which could offer new therapeutic options for heart failure. researchgate.net

Ribonuclease Inhibition: Purine-2,6-dione (B11924001) derivatives have been discovered as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in regulating mRNA stability. nih.govresearchgate.net The most potent compounds identified in these studies exhibit submicromolar inhibitory activity, providing valuable tools to study the roles of deadenylase enzymes in gene expression and disease. nih.govresearchgate.net

| Derivative Class | Biological Target | Therapeutic Implication | Key Findings |

| 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones | Sirtuins (SIRT1/2/3/5) | Neurodegenerative diseases, Cancer mdpi.com | Identified as competitive pan-inhibitors of sirtuins. mdpi.com |

| 6,8,9-Trisubstituted Purine Analogues | Cancer Cells (Liver, Colon, Breast) | Oncology tubitak.gov.trnih.gov | Showed potent cytotoxic activity, in some cases surpassing existing chemotherapeutics. nih.govresearchgate.net |

| Pyrido[1,2-e]purine-2,4(1H,3H)-diones | M. tuberculosis ThyX | Infectious Disease (Tuberculosis) mdpi.comnih.gov | Inhibition of a key bacterial enzyme not present in humans. mdpi.comnih.gov |

| 7,8-Disubstituted Purine-2,6-diones | Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7) | CNS Disorders (Depression, Anxiety) nih.gov | Mixed receptor ligands showed antidepressant and anxiolytic-like activity. nih.gov |

| 1-Hydroxy-purine-2,6-diones | Ribonuclease Caf1 | Regulation of Gene Expression | Discovered as (sub)micromolar inhibitors of a key mRNA deadenylase. nih.gov |

Integration of this compound within Systems Chemical Biology Frameworks

Systems chemical biology aims to understand the complex interactions of small molecules within entire biological systems. The diverse bioactivity of this compound derivatives makes them ideal candidates for such large-scale investigations.

Chemogenomic Screening: This approach involves screening a library of compounds against a large panel of biological targets, such as in patient-derived 3D disease models, to uncover novel drug-target interactions and disease-modifying pathways. nih.gov The extensive libraries of purine-dione derivatives, with their wide range of substitutions and resulting pharmacological activities, are well-suited for such high-throughput screening campaigns. By applying these libraries to complex models, for instance in fatty liver disease, researchers can identify novel targets and signaling axes, such as the CHRM1-TRPM8 axis, that have anti-steatotic, anti-inflammatory, and anti-fibrotic effects. nih.gov

Biological Network Analysis: The effects of a compound on a biological system can be analyzed through network theory, which models the complex web of interactions between genes, proteins, and other molecules. nih.govfrontiersin.org Tools like BioNetStat allow for the comparison of biological networks under different conditions (e.g., healthy vs. disease, or before and after treatment with a compound). nih.govfrontiersin.org By introducing specific this compound derivatives into a biological system and analyzing the resulting changes in network properties (like node centrality), researchers can gain insights into the compound's mechanism of action on a systems level. frontiersin.org This can reveal how a purine-dione derivative might alter key communication pathways or the importance of specific nodes within a signaling network, providing a deeper understanding of its therapeutic potential and off-target effects. frontiersin.org The development of highly specific chemical probes from the this compound scaffold is crucial for these applications, as they allow for the precise perturbation and analysis of these complex biological networks.

Q & A

Basic Research Questions

Q. How is 1H-purine-6,8-dione structurally characterized in natural product research?

- Methodological Answer : Structural identification typically involves isolation via chromatographic techniques (e.g., Diaion HP-20, silica gel, Sephadex LH-20) followed by analysis of spectral data (NMR, IR, HRMS). For example, this compound derivatives isolated from Oenothera biennis L. were confirmed using physicochemical properties and spectral comparisons . Basic characterization also includes molecular formula determination (C₅H₅N₅O₂) and CAS registry validation (5614-64-2) .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Stability is maintained by storing the compound as a powder at -20°C (3 years), 4°C (2 years), or in solvent at -80°C (6 months). Purity (≥98%) is verified via HPLC-UV, with degradation monitored under accelerated storage conditions .

Q. Which spectroscopic techniques are essential for verifying hydrogen-bonding interactions in purine-dione derivatives?

- Methodological Answer : IR spectroscopy (e.g., KBr disc method) identifies functional groups like carbonyls and amines, while NMR (¹H/¹³C) resolves tautomeric forms and substituent effects. Computational methods (e.g., electrostatic potential mapping) complement experimental data to analyze hydrogen-bonding networks .

Advanced Research Questions

Q. How do computational methods elucidate intermolecular interactions in 8-substituted purine-dione derivatives?

- Methodological Answer : Density functional theory (DFT) and energy framework analysis quantify interaction energies (e.g., van der Waals, electrostatic) in derivatives like 8-(4-ethoxyphenyl)-1,3-dimethyl-1H-purine-2,6-dione. These studies reveal how substituents influence crystal packing and solubility .

Q. What experimental approaches are used to study the redox transformation mechanisms of 8-oxo-7,8-dihydroguanine derivatives?

- Methodological Answer : Radical cation transformations are tracked via high-resolution LC-MS and ESR spectroscopy. For example, the conversion of 8-oxoguanine to protonated 2-amino-5-hydroxy-7,9-dihydropurine-6,8-dione in DNA base pairs is monitored under oxidative conditions .

Q. How are metabolic pathways of purine-dione derivatives analyzed in human cell lines?

- Methodological Answer : Radiolabeled compounds (e.g., ³H-B[a]P-7,8-dione) are incubated with lung cells (A549, H358), followed by extraction and HPLC-UV-RAM to detect metabolites. LC-MS/MS identifies conjugates (e.g., GSH/NAC adducts, catechol sulfates), revealing detoxification pathways .

Q. What synthetic strategies enable regioselective modification of purine-dione scaffolds for medicinal applications?

- Methodological Answer : Multi-step synthesis (e.g., Scheme 1 in ) employs nucleophilic substitution at C7 or C8 positions using alkyl/aryl halides. Purification via semi-preparative HPLC ensures product homogeneity, validated by ¹H NMR and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.